

Application of Strychnine Sulfate in Neuronal Culture Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strychnine sulfate*

Cat. No.: *B1261131*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strychnine sulfate, a potent alkaloid neurotoxin, has long been a critical tool in neuroscience research. Its primary mechanism of action is the competitive antagonism of glycine receptors (GlyRs), which are ligand-gated chloride ion channels that mediate inhibitory neurotransmission, predominantly in the spinal cord and brainstem.^{[1][2]} By selectively blocking these receptors, strychnine disinhibits neuronal circuits, leading to increased excitability and, at higher concentrations, convulsive activity.^[1] This property makes strychnine an invaluable pharmacological agent for studying the role of glycinergic signaling in various neuronal processes, including synaptic transmission, network activity, and neuronal development. Furthermore, its effects on neuronal viability and excitotoxicity are of significant interest in drug discovery and toxicology.

These application notes provide a comprehensive overview of the use of **strychnine sulfate** in neuronal culture studies, including detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: Inhibitory Potency of Strychnine Sulfate on Glycine Receptors

Cell Type	IC50 / Affinity Constant (K _i)	Experimental Method	Reference
Primary cultured rat neocortical neurons	IC50: 40 nM	Electrophysiology (whole-cell patch-clamp)	[3]
Mouse spinal cord membranes	K _i : 0.03 μM	Radioligand binding assay ([³ H]strychnine)	[4]
Post-natal tissue-cultured hippocampal neurons	-	Competitively blocked by strychnine	[5]
Human embryonic kidney (HEK) 293 cells expressing α1 GlyR	Blocked by 1 μM strychnine	Electrophysiology	

Table 2: Effects of Strychnine Sulfate on Neuronal Activity in Culture

Neuronal Culture Type	Strychnine Concentration	Observed Effect	Reference
Murine spinal cord cells	5-20 nM	Increased multichannel bursting	
Murine spinal cord cells	> 5 μM	Regular, coordinated bursting	
Medium spiny neurons (ventral striatum)	1 μM	Complete block of glycinergic mIPSCs	[6]
Crayfish stretch receptor neuron	Protracted exposure	Prolonged action potential duration and repetitive firing	[7]

Table 3: Effects of Strychnine Sulfate on Neuronal Viability

Cell Type	Strychnine Concentration	Duration of Exposure	Effect on Viability	Assay	Reference
Primary cultures of rat cerebral cortex	Concentration-dependent	Not specified	Reduced excitotoxic cell death (induced by kainic acid)	LDH release assay	
General	High concentrations	Acute	Can lead to cell death through overexcitation	General knowledge	[1]

Experimental Protocols

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol is designed to measure the effect of **strychnine sulfate** on glycine-evoked currents and miniature inhibitory postsynaptic currents (mIPSCs) in cultured neurons.

Materials:

- Cultured neurons on coverslips
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4)
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.02 EGTA, 2 Mg-ATP, 0.5 Na-GTP (pH 7.2)
- **Strychnine sulfate** stock solution (10 mM in dH₂O, sterile filtered)

- Glycine stock solution (100 mM in dH₂O, sterile filtered)
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette pulling

Procedure:

- Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
- Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.[\[8\]](#)
- Approach a neuron and form a giga-ohm seal.
- Rupture the membrane to achieve the whole-cell configuration.
- To measure glycine-evoked currents: a. Clamp the neuron at a holding potential of -60 mV. b. Apply glycine (e.g., 100 μM) to the neuron using a perfusion system to elicit an inward chloride current. c. Wash out the glycine and allow the current to return to baseline. d. Persevere the chamber with the desired concentration of **strychnine sulfate** (e.g., 10 nM - 1 μM) for 2-5 minutes. e. Co-apply glycine and strychnine and record the current. The reduction in current amplitude indicates the antagonistic effect of strychnine.
- To measure glycinergic mIPSCs: a. In the external solution, add tetrodotoxin (TTX, 0.5 μM) to block voltage-gated sodium channels and bicuculline (10 μM) to block GABA-A receptors. [\[6\]](#) b. Record spontaneous mIPSCs for a baseline period (5-10 minutes). c. Apply **strychnine sulfate** (e.g., 1 μM) to the bath and continue recording. A reduction in mIPSC frequency or complete block confirms the presence of glycinergic synapses.[\[6\]](#)
- Analyze the data to determine changes in current amplitude, frequency, and decay kinetics.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to neuronal activity modulation by **strychnine sulfate**.

Materials:

- Cultured neurons on glass-bottom dishes
- Calcium indicator dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Imaging buffer (e.g., Tyrode's solution)
- **Strychnine sulfate** stock solution
- Fluorescence microscope with a camera and appropriate filter sets
- Image analysis software

Procedure:

- Prepare a loading solution of Fluo-4 AM (e.g., 2 μ M) and Pluronic F-127 (0.02%) in imaging buffer.
- Remove the culture medium from the neurons and wash gently with imaging buffer.
- Incubate the neurons with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
- Wash the neurons three times with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
- Acquire baseline fluorescence images of the neurons.
- Apply **strychnine sulfate** at the desired concentration (e.g., 100 nM - 10 μ M) to the imaging chamber.
- Record time-lapse fluorescence images to monitor changes in intracellular calcium levels, which will appear as changes in fluorescence intensity. Increased neuronal activity due to disinhibition by strychnine is expected to lead to an increase in the frequency and amplitude of calcium transients.
- Analyze the images to quantify changes in calcium signal parameters (e.g., peak amplitude, frequency of transients).

Cell Viability (MTT) Assay

This protocol assesses the effect of **strychnine sulfate** on the metabolic activity of cultured neurons as an indicator of cell viability.

Materials:

- Cultured neurons in a 96-well plate
- **Strychnine sulfate** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) [10]
- Microplate reader

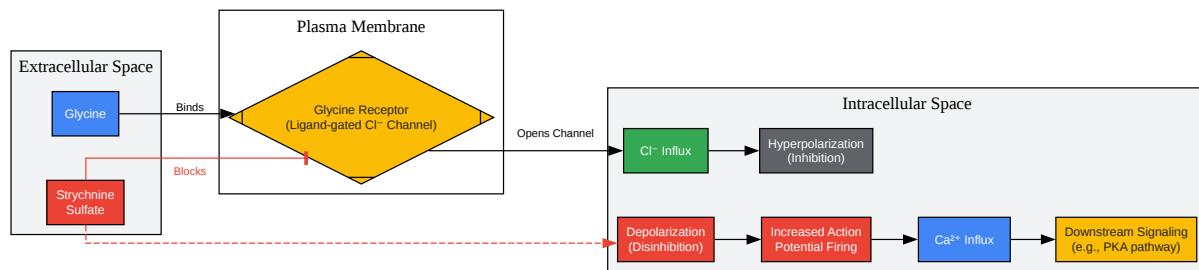
Procedure:

- Culture neurons in a 96-well plate to the desired confluence.
- Treat the neurons with various concentrations of **strychnine sulfate** for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
- After the treatment period, add 10 μ L of MTT solution to each well (final concentration ~0.5 mg/mL).[10]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[11]
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Immunocytochemistry

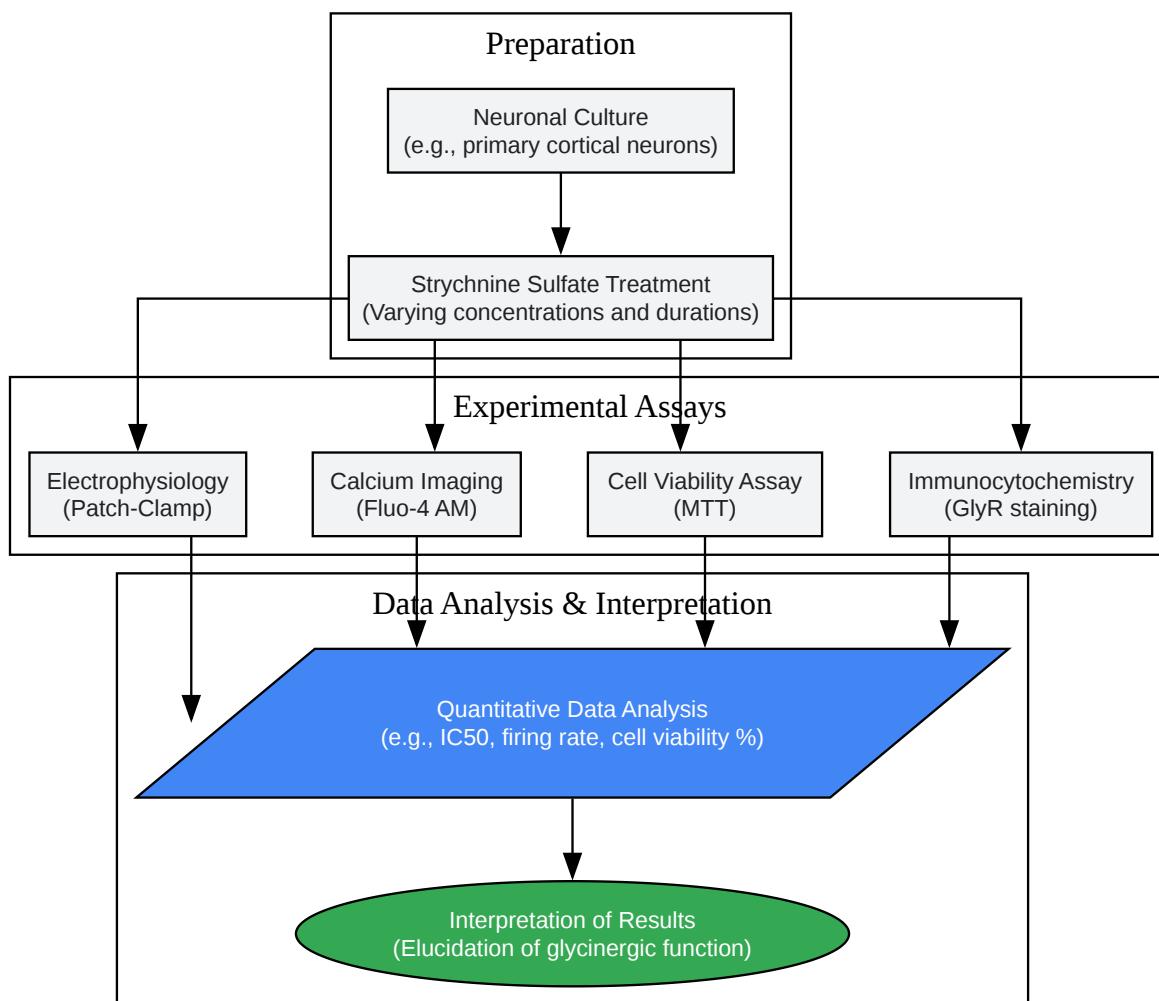
This protocol is for visualizing the expression and localization of glycine receptors in cultured neurons and observing potential changes upon strychnine treatment.

Materials:


- Cultured neurons on coverslips
- **Strychnine sulfate**
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against a glycine receptor subunit (e.g., anti-GlyR $\alpha 1$)
- Fluorescently labeled secondary antibody
- DAPI for nuclear staining
- Mounting medium
- Fluorescence microscope

Procedure:

- Treat cultured neurons with **strychnine sulfate** (e.g., 1 μ M) for a desired period (e.g., chronic treatment for several days to observe changes in receptor clustering).[12]
- Fix the neurons with 4% PFA for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with permeabilization buffer for 10 minutes.[13]
- Wash three times with PBS.


- Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
- Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain with DAPI for 5 minutes.
- Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
- Visualize the staining using a fluorescence microscope. Chronic strychnine treatment has been shown to cause a reduction in GlyR clusters on the neuronal membrane.[12]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Glycine receptor signaling and its blockade by strychnine.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying strychnine in neuronal cultures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca²⁺ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strychnine-sensitive glycine receptors in cultured primary neurons from rat neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A patch-clamp study of GABA- and strychnine-sensitive glycine-activated currents in post-natal tissue-cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single molecule counting detects low-copy glycine receptors in hippocampal and striatal synapses [elifesciences.org]
- 7. Effect of strychnine upon the electrical activity of an isolated nerve cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axolbio.com [axolbio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Immunocytochemistry of motor neurons derived from iPSCs with the hNIL construct protocol [protocols.io]
- To cite this document: BenchChem. [Application of Strychnine Sulfate in Neuronal Culture Studies: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261131#application-of-strychnine-sulfate-in-neuronal-culture-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com